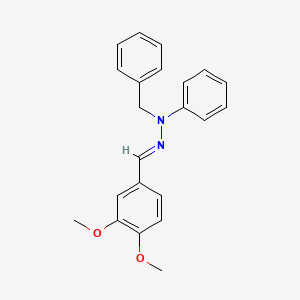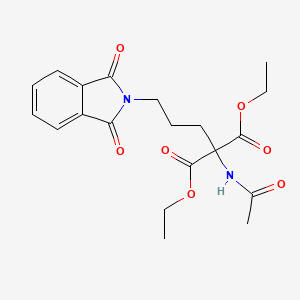
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
Métodos De Preparación
The synthesis of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate typically involves the reaction of potassium phthalimide with diethyl bromomalonate . The reaction conditions often include the use of organic solvents such as ethanol and heating to reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions are common, where the malonate ester groups can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with primary amines to form imides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate include:
Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate: This compound shares the isoindoline-1,3-dione moiety but lacks the acetamido group.
1,3-Dioxoisoindolin-2-yl pivalate: Another similar compound with a different ester group
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
83544-57-4 |
|---|---|
Fórmula molecular |
C20H24N2O7 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)propyl]propanedioate |
InChI |
InChI=1S/C20H24N2O7/c1-4-28-18(26)20(21-13(3)23,19(27)29-5-2)11-8-12-22-16(24)14-9-6-7-10-15(14)17(22)25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,21,23) |
Clave InChI |
GJDFIDBSNRVSFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
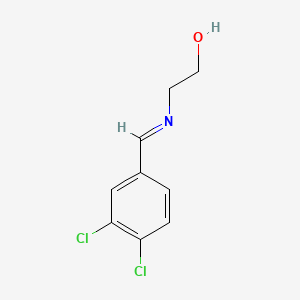
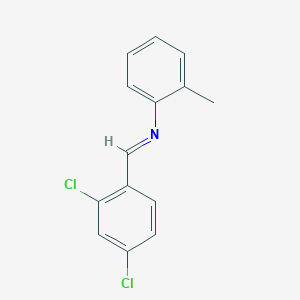

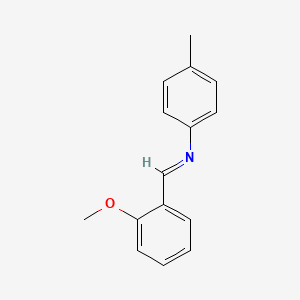
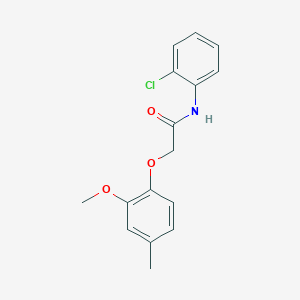
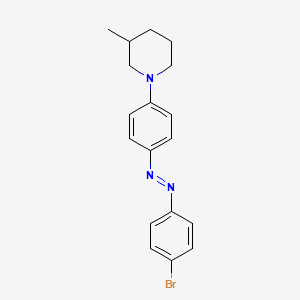
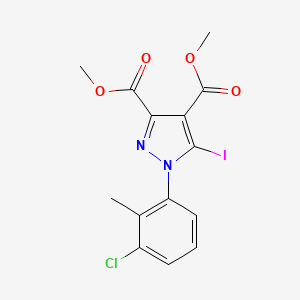
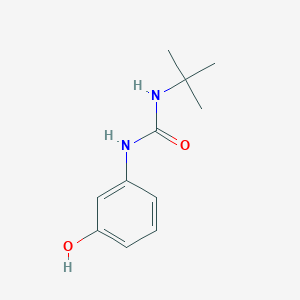
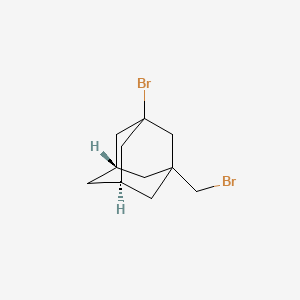
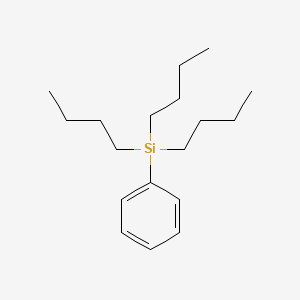

![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
